molecular formula C14H16BrNO4 B2592419 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid CAS No. 35046-27-6

4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid

Cat. No.: B2592419
CAS No.: 35046-27-6
M. Wt: 342.189
InChI Key: GOSZQLIFKZUNME-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a morpholine ring, and a butanoic acid moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, 4-Bromophenylacetic acid, a related compound, has been reported to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .

Biochemical Pathways

Related compounds, such as 1° benzylic halides, typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway . These reactions could potentially affect various biochemical pathways and their downstream effects.

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is widely applied in carbon–carbon bond-forming reactions, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This could potentially impact the bioavailability of 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid.

Result of Action

Related compounds have shown various biological and pharmacological activities, including antimicrobial and anticancer activities .

Action Environment

The success of the suzuki–miyaura (sm) cross-coupling reaction, which could potentially be involved in the action of this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound could potentially be influenced by environmental factors such as temperature and pH.

Safety and Hazards

The safety and hazards associated with similar compounds can be significant. For instance, 4-Bromophenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are typically dehalogenated compounds or reduced functional groups.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid is unique due to the combination of the brominated phenyl ring, morpholine ring, and butanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-bromophenyl)-2-morpholin-4-yl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c15-11-3-1-10(2-4-11)13(17)9-12(14(18)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSZQLIFKZUNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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